molecular formula C8H10ClNO B8680575 (5-Chloro-6-ethyl-3-pyridinyl)methanol

(5-Chloro-6-ethyl-3-pyridinyl)methanol

Cat. No. B8680575
M. Wt: 171.62 g/mol
InChI Key: RZUDQAVWPJLVBE-UHFFFAOYSA-N
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Patent
US08097628B2

Procedure details

To a solution of (5,6-dichloro-3-pyridinyl)methanol (500 mg, 2.81 mmol), K2CO3 (1165 mg, 8.43 mmol), and [1,1′-Bis(diphenylphosphino) ferrocene]dichloro-palladium(II) (206 mg, 0.281 mmol) in THF (17 ml), was added diethylzinc (5.67 ml, 5.67 mmol). The mixture was stirred under reflux for 16 h in a pressure tube. The resulting mixture was quenched upon the addition of aqueous HCl until pH 7 and extracted with EtOAc. The combined organic layers were washed with brine, dried over MgSO4, and concentrated under reduced pressure. The residue was purified by flash chromatography using Flashmaster II, spherical silica gel cartridge BP-SUP 20-40μ, and mixtures of EtOAc and hexane as eluents to give 103 mg of desired compound.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
1165 mg
Type
reactant
Reaction Step One
[Compound]
Name
[1,1′-Bis(diphenylphosphino) ferrocene]dichloro-palladium(II)
Quantity
206 mg
Type
reactant
Reaction Step One
Quantity
5.67 mL
Type
reactant
Reaction Step One
Name
Quantity
17 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH2:9][OH:10])[CH:5]=[N:6][C:7]=1Cl.C([O-])([O-])=O.[K+].[K+].[CH2:17]([Zn]CC)[CH3:18]>C1COCC1>[Cl:1][C:2]1[CH:3]=[C:4]([CH2:9][OH:10])[CH:5]=[N:6][C:7]=1[CH2:17][CH3:18] |f:1.2.3|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
ClC=1C=C(C=NC1Cl)CO
Name
Quantity
1165 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
[1,1′-Bis(diphenylphosphino) ferrocene]dichloro-palladium(II)
Quantity
206 mg
Type
reactant
Smiles
Name
Quantity
5.67 mL
Type
reactant
Smiles
C(C)[Zn]CC
Name
Quantity
17 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 16 h in a pressure tube
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The resulting mixture was quenched upon the addition of aqueous HCl until pH 7
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=NC1CC)CO
Measurements
Type Value Analysis
AMOUNT: MASS 103 mg
YIELD: CALCULATEDPERCENTYIELD 21.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.